3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole, also known as CMTP, is a novel organic compound with a wide range of applications in scientific research. It is a cyclic thiopyranone derivative that has been studied for its potential to act as a novel drug scaffold and as a building block for the synthesis of other compounds. CMTP has a variety of properties which make it an attractive choice for researchers in the fields of medicinal chemistry and drug design.
Scientific Research Applications
Synthesis and Structural Diversity
Research has focused on developing methods to generate structurally diverse libraries of compounds including pyrazoles, which are crucial for exploring biological activities and material science applications. For instance, Roman (2013) discussed the generation of a structurally diverse library through alkylation and ring closure reactions, showcasing the versatility of pyrazole derivatives in synthesizing a wide range of compounds with potential application in drug discovery and materials science Roman, 2013.
Functionalized Pyrazoles Synthesis
Grotjahn et al. (2002) described a flexible synthesis method for pyrazoles with functionalized substituents, emphasizing the importance of such structures in medicinal chemistry and ligand design. This methodology could be applicable for modifying the compound of interest to enhance its reactivity or to tailor it for specific scientific applications Grotjahn et al., 2002.
Reactivity and Biological Activity
The reactivity of pyrazole derivatives with various reagents opens pathways to novel compounds with potential biological activities. Zaki, Sayed, and Elroby (2016) explored the regioselectivity of 1,3-dipolar cycloadditions and studied the antimicrobial activity of resulting pyrazole derivatives. Their work suggests that through careful synthetic design, pyrazole derivatives, potentially including the compound of interest, could be tailored for specific biological applications Zaki, Sayed, & Elroby, 2016.
Structural Characterization and Application
The ability to structurally characterize pyrazole derivatives, as demonstrated by Loh et al. (2013), is essential for understanding their properties and potential applications in areas such as material science, catalysis, and pharmaceuticals Loh et al., 2013.
properties
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-4-13-10(6-11)8-7-14-5-3-9(8)12-13/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQWDAIWLPIHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2CSCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.